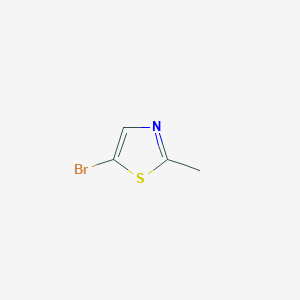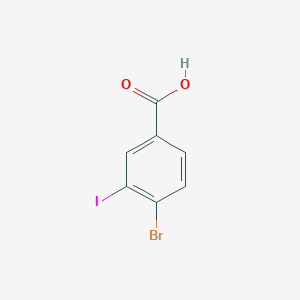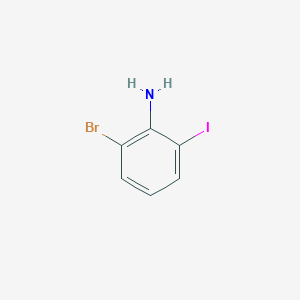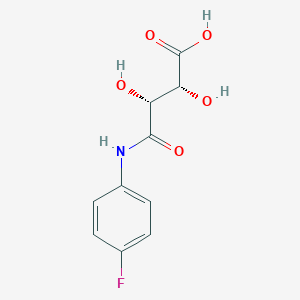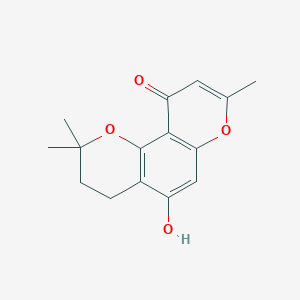
Allopeucenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sesquiterpene lactone that is extracted from the plant species Centaurea peucedanifolia. Allopeucenin has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
作用機序
The mechanism of action of allopeucenin is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of NF-κB signaling pathway. Allopeucenin has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
生化学的および生理学的効果
Allopeucenin has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Allopeucenin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the advantages of using allopeucenin in lab experiments is its natural origin. Allopeucenin can be extracted from a plant source, which makes it a more environmentally friendly option compared to synthetic chemicals. Additionally, allopeucenin has been shown to have a range of biological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using allopeucenin in lab experiments is its availability. Allopeucenin is a natural product that is extracted from a plant source, which can make it difficult to obtain in large quantities. Additionally, allopeucenin has been found to have low solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for research on allopeucenin. One potential area of study is the development of allopeucenin-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of allopeucenin as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of allopeucenin and to explore its potential applications in other areas, such as antimicrobial therapy and neuroprotection.
Conclusion:
In conclusion, allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Allopeucenin can be extracted from the plant species Centaurea peucedanifolia or synthesized from related sesquiterpene lactones. While there are some limitations to using allopeucenin in lab experiments, it remains a versatile compound for studying various biological processes. There are several future directions for research on allopeucenin, including the development of allopeucenin-based drugs for the treatment of inflammatory diseases and the exploration of its potential applications in other areas.
合成法
Allopeucenin can be extracted from the aerial parts of Centaurea peucedanifolia using a variety of methods, including maceration and Soxhlet extraction. The extracted material can then be purified using column chromatography and recrystallization to obtain pure allopeucenin. Alternatively, allopeucenin can be synthesized from related sesquiterpene lactones using chemical transformations.
科学的研究の応用
Allopeucenin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Allopeucenin has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
特性
CAS番号 |
13475-12-2 |
|---|---|
製品名 |
Allopeucenin |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C15H16O4/c1-8-6-11(17)13-12(18-8)7-10(16)9-4-5-15(2,3)19-14(9)13/h6-7,16H,4-5H2,1-3H3 |
InChIキー |
XGUGFFQRIYSJAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
正規SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



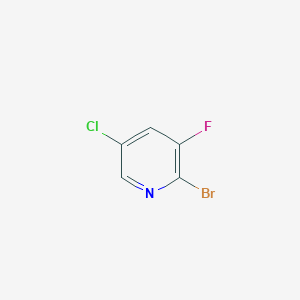
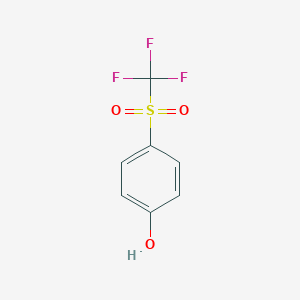
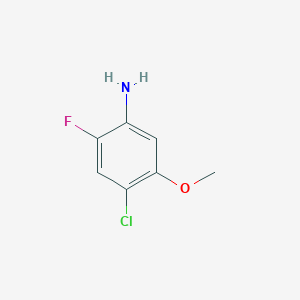
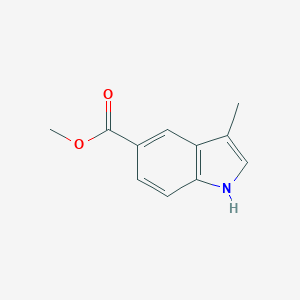
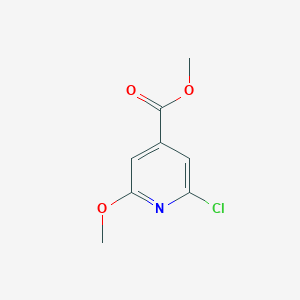
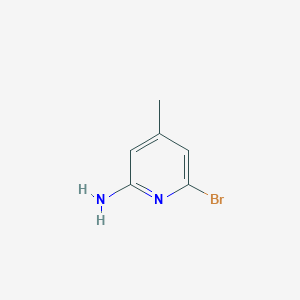
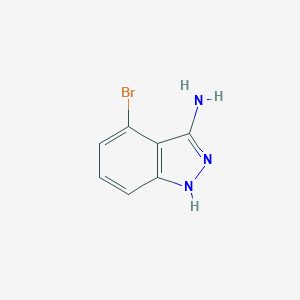
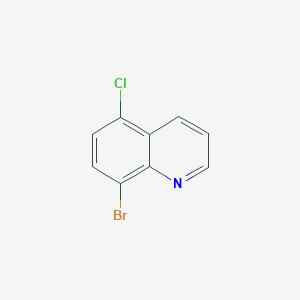
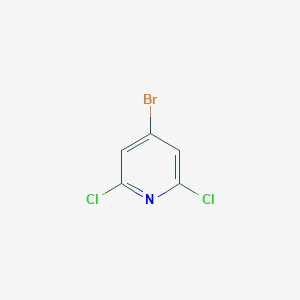
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
